2-Methyl-1-butanol

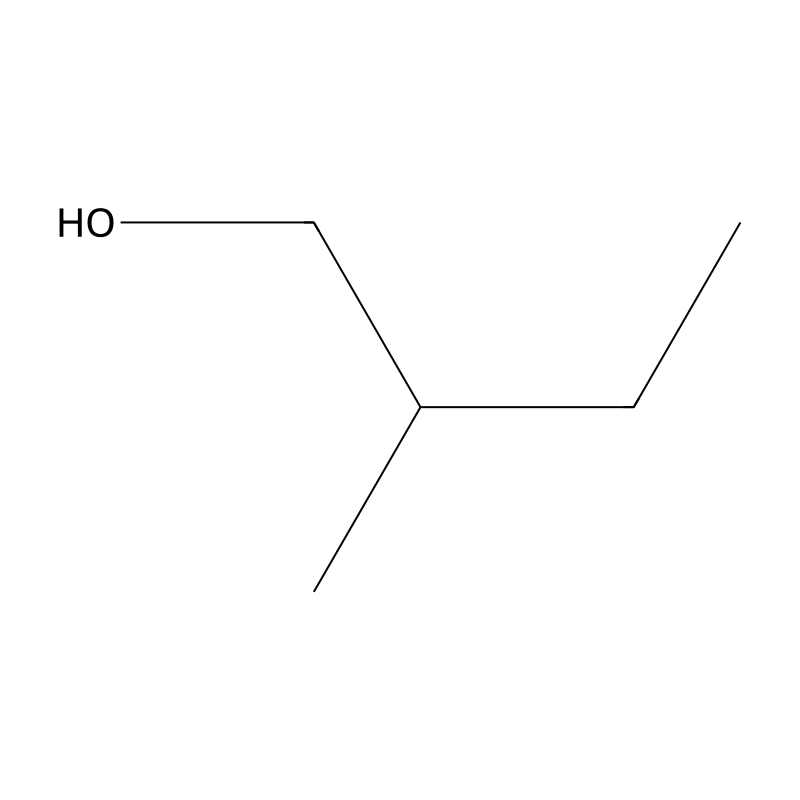

CH3CH2CH(CH3)CH2OH

C5H12O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3CH2CH(CH3)CH2OH

C5H12O

Molecular Weight

InChI

InChI Key

SMILES

solubility

MISCIBLE WITH ALC & ETHER

Sol in acetone

Water solubility: 30,000 mg/l : 25 °C

Solubility in water, g/100ml at 25 °C: 3.0 (moderate)

Very slightly soluble in water; 50% soluble in heptane, triacetin

soluble (in ethanol)

Synonyms

Canonical SMILES

Biochemical studies:

- Yeast metabolism: Research has identified 2-Methyl-1-butanol as a metabolite produced by the yeast Saccharomyces cerevisiae, commonly used in bread and beer production []. However, its specific role in yeast metabolism isn't fully understood and requires further investigation.

Potential applications:

2-Methyl-1-butanol, also known as active amyl alcohol, is an organic compound with the molecular formula . It is classified as a primary alcohol and is one of several isomers of amyl alcohol. This colorless liquid possesses a distinctive odor and occurs naturally in trace amounts in various alcoholic beverages due to its presence as a byproduct of fermentation. Additionally, it contributes to the aroma profiles of certain fruits and fungi, such as summer truffles and cantaloupe .

- Oxidation: It can be oxidized to form corresponding aldehydes or ketones. For instance, the oxidation of 2-methyl-1-butanol using permanganate leads to the formation of 2-methyl-1-butanone .

- Esterification: This compound can react with carboxylic acids to form esters, which are important in the flavor and fragrance industries.

- Dehydration: Under acidic conditions, 2-methyl-1-butanol can undergo dehydration to form alkenes.

2-Methyl-1-butanol exhibits various biological activities. It has been studied for its potential effects on human health:

- Antimicrobial Properties: Some studies indicate that 2-methyl-1-butanol has antimicrobial effects against certain bacteria and fungi .

- Enantioselective Oxidation: Research has shown that the partial oxidation of racemic 2-methyl-1-butanol by specific enzymes can produce an enantiomeric excess of (R)-2-methyl-1-butanol, which may have implications in pharmaceuticals .

Several methods are employed for synthesizing 2-methyl-1-butanol:

- Fermentation: It can be produced naturally as a byproduct of fermentation processes involving yeast.

- Chemical Synthesis:

- Oxo Process: This method involves the hydroformylation of propylene followed by reduction.

- Halogenation of Pentane: This involves the halogenation of pentane followed by reduction to yield 2-methyl-1-butanol.

- Biotechnological Methods: Genetically modified strains of Escherichia coli have been utilized to convert glucose into 2-methyl-1-butanol through metabolic engineering .

2-Methyl-1-butanol finds applications across various industries:

- Solvent: It is used as a solvent in paints, coatings, and adhesives due to its favorable properties.

- Flavoring Agent: In the food industry, it serves as a flavoring agent due to its pleasant aroma.

- Potential Biofuel: Its branched structure and hydrophobic nature make it a candidate for biofuel production, providing an alternative to conventional fossil fuels .

Research on interaction studies involving 2-methyl-1-butanol has revealed important insights:

- Vapor-phase Reactions: The reaction rate constant for vapor-phase interactions with hydroxyl radicals has been quantified, indicating its reactivity in atmospheric conditions .

- Phase Transfer Catalysis: Studies have explored its oxidation under phase transfer conditions, enhancing reaction efficiency and selectivity .

Several compounds share structural similarities with 2-methyl-1-butanol. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Pentanol | CH₃(CH₂)₃OH | Straight-chain structure; used primarily as a solvent. |

| 3-Methyl-1-butanol | CH₃CH₂C(CH₃)CH₂OH | Isomer with different branching; used in flavoring. |

| 2-Methyl-2-butanol | CH₃C(CH₃)(OH)CH₂CH₃ | Tertiary alcohol; different reactivity profile. |

| 3-Methylbutanol | CH₃C(CH₃)(OH)CH₂CH₂OH | Similar branched structure but different functional groups. |

The uniqueness of 2-methyl-1-butanol lies in its specific branching pattern and biological activity, making it distinct among other amyl alcohols. Its potential applications as a biofuel and flavoring agent further highlight its importance in both chemical and industrial contexts.

2-Methyl-1-butanol (C₅H₁₂O), also known as active amyl alcohol, has been recognized since the early 20th century as a component of fusel oils—higher alcohols produced during ethanol fermentation. Its structural identification as a branched-chain alcohol with a chiral center emerged from studies on yeast metabolism and amino acid catabolism. Early production methods included distillation from fusel oil and chemical synthesis via the oxo process. Modern advancements in microbial engineering have repositioned this compound as a biofuel candidate, leveraging genetically modified Escherichia coli and Corynebacterium glutamicum to convert glucose into 2-methyl-1-butanol.

Key milestones include:

- 1904: Felix Ehrlich proposed the pathway linking amino acids (e.g., isoleucine) to fusel alcohol synthesis.

- 2008: Engineered E. coli achieved 1.25 g/L 2-methyl-1-butanol via isoleucine biosynthesis.

- 2016: Corynebacterium glutamicum strains produced 0.37 g/L under optimized fermentation conditions.

Significance in Biochemical and Industrial Research

2-Methyl-1-butanol holds dual importance as a biochemical intermediate and industrial feedstock:

Biochemical Relevance

- Ehrlich Pathway: Derived from isoleucine catabolism, it serves as a model for studying amino acid metabolism and fusel alcohol formation in yeast.

- Microbial Production: Engineered strains convert glucose into 2-methyl-1-butanol via 2-keto-3-methylvalerate decarboxylation, bypassing traditional petroleum-based synthesis.

Industrial Applications

Isomeric Relationships and Nomenclature Systems

2-Methyl-1-butanol belongs to the amyl alcohol family, with structural isomers distinguished by branching and hydroxyl group position:

| Compound | IUPAC Name | Structure | Boiling Point | Key Property |

|---|---|---|---|---|

| 2-Methyl-1-butanol | 2-Methylbutan-1-ol | CH₃CH₂CH(CH₃)CH₂OH | 128.7°C | Chiral center at C2 |

| 3-Methyl-1-butanol | 3-Methylbutan-1-ol (Isoamyl) | CH₃CH₂CH(CH₂OH)CH₃ | 131.2°C | Linear chain, non-chiral |

| 2-Methyl-2-butanol | 2-Methylbutan-2-ol | (CH₃)₂C(OH)CH₂CH₃ | 102°C | Tertiary alcohol |

The IUPAC nomenclature prioritizes the longest carbon chain with the hydroxyl group at the lowest possible position. The term "active amyl alcohol" historically distinguished 2-methyl-1-butanol from other isomers due to its higher optical activity.

Current Research Landscape and Challenges

Recent advancements focus on microbial production optimization, though challenges persist:

Progress in Microbial Synthesis

- Metabolic Engineering: Overexpression of thrABC (threonine synthesis) and ilvGMCD (isoleucine biosynthesis) in E. coli improved 2-methyl-1-butanol yields to 1.25 g/L (24 h).

- Strain Comparison: Corynebacterium glutamicum achieved 0.37 g/L under oxygen deprivation, leveraging 2-keto-3-methylvalerate accumulation.

Persistent Challenges

| Challenge | Mechanism | Impact |

|---|---|---|

| By-Product Formation | Competing pathways produce 1-propanol and isobutanol, reducing yield | Lower purity and efficiency |

| Toxicity | High alcohol concentrations inhibit microbial growth | Reduced titer and productivity |

| Scalability | Limited fed-batch or continuous fermentation data for industrial scale | High production costs |

Distribution in Food and Beverage Systems

2-Methyl-1-butanol is widely distributed in food and beverage systems, where it contributes to sensory characteristics. In fruits, it is a key volatile compound, particularly in apples, where it forms esters such as 2-methylbutyl acetate, a major contributor to the "red apple" aroma [3]. For instance, in Malus domestica cultivars like Golden Delicious and Granny Smith, 2-methylbutyl acetate concentrations range from 12.8 to 284.9 μg/L, depending on maturation stages and storage conditions [3]. The compound also occurs in milk, with cow’s milk containing the highest reported concentrations among eukaryotes [2].

In fermented beverages, 2-methyl-1-butanol is a fusel alcohol formed during yeast fermentation. Beers typically contain 3–41 mg/L of this compound, with variations linked to yeast strains and fermentation parameters [4]. Wines and spirits similarly accumulate 2-methyl-1-butanol as a byproduct of amino acid metabolism, where it imparts nuanced whiskey-like or malt notes [1] [4]. Processed foods, including baked goods and confectioneries, incorporate synthetic or naturally derived 2-methyl-1-butanol as a flavorant, leveraging its compatibility with sweet and fruity profiles [1].

Microbial Synthesis Mechanisms

Microbial synthesis of 2-methyl-1-butanol primarily occurs via yeast and bacterial pathways. In Saccharomyces cerevisiae, the compound is synthesized during alcoholic fermentation through the Ehrlich pathway, which involves the degradation of branched-chain amino acids such as isoleucine [4]. This pathway begins with transamination of isoleucine to α-keto-β-methylvalerate, followed by decarboxylation to isobutyraldehyde and reduction to 2-methyl-1-butanol [4]. Lactobacillus species in dairy systems also produce trace amounts of the alcohol through similar mechanisms, contributing to the flavor complexity of cheeses and fermented milk products [2].

Non-conventional yeast species, such as Pichia anomala, exhibit enhanced 2-methyl-1-butanol production under anaerobic conditions, highlighting the role of oxygen availability in modulating microbial synthesis [4]. Bacterial pathways in Escherichia coli have been engineered to overproduce the compound via heterologous expression of keto-acid decarboxylases and alcohol dehydrogenases, though these systems remain less efficient than native eukaryotic pathways [2].

Metabolic Pathways in Natural Production

Threonine Pathway

The threonine pathway contributes to 2-methyl-1-butanol biosynthesis in plants and microorganisms. Threonine aldolase catalyzes the cleavage of threonine into glycine and acetaldehyde, with the latter entering the pyruvate pool. Subsequent condensation reactions yield α-ketobutyrate, which is converted to 2-methyl-1-butanol via decarboxylation and reduction [3]. In apples, deuterium-labeled 2-methyl-1-butanol experiments confirmed that 72% of the compound is esterified to 2-methylbutyl acetate, directly linking threonine metabolism to aroma volatile production [3].

Keto-Acid Mediated Biosynthesis

Keto-acid intermediates, particularly α-keto-β-methylvalerate, are central to 2-methyl-1-butanol formation. In yeast, this keto-acid originates from the deamination of isoleucine by branched-chain amino acid transaminases (BCATs). The decarboxylation step, mediated by pyruvate decarboxylase homologs, produces isobutyraldehyde, which is then reduced by alcohol dehydrogenases (ADHs) to yield 2-methyl-1-butanol [4]. Kinetic studies in brewer’s yeast indicate that ADH1 and ADH2 isoforms preferentially reduce branched-chain aldehydes, ensuring efficient flux toward fusel alcohol production [4].

Fusel Oil Formation Mechanisms

Fusel oils, complex mixtures of higher alcohols, include 2-methyl-1-butanol as a major component. During beer fermentation, yeast strains such as Saccharomyces pastorianus produce 2-methyl-1-butanol at concentrations proportional to the availability of isoleucine in the wort [4]. The compound’s synthesis is inversely correlated with nitrogen availability; low nitrogen conditions promote amino acid catabolism, thereby increasing fusel oil yields [4]. In distilled spirits, 2-methyl-1-butanol concentrates during distillation due to its higher boiling point (128°C), contributing to the spirit’s characteristic warmth and complexity [1].

Environmental Factors Influencing Natural Production

Environmental parameters critically influence 2-methyl-1-butanol production across biological systems. In Saccharomyces cerevisiae, fermentation temperatures between 20–30°C optimize alcohol yields, while temperatures exceeding 35°C suppress enzymatic activity in the Ehrlich pathway [4]. pH levels near 5.0 favor transaminase and decarboxylase function, aligning with the optimal pH range of yeast fermentation [4].

In plants, abiotic stressors such as drought and herbivory induce 2-methyl-1-butanol emission as part of volatile organic compound (VOC) defenses. For example, wounded apple tissues exhibit a 3.5-fold increase in 2-methylbutyl acetate synthesis, driven by upregulated threonine pathway activity [3]. Soil microbiota in rhizospheres also produce the compound under low-oxygen conditions, suggesting a role in anaerobic metabolism signaling [2].

Nutrient composition further modulates microbial synthesis. Wheat worts with high isoleucine content (≥200 mg/L) produce beers with 2-methyl-1-butanol concentrations exceeding 30 mg/L, whereas nitrogen-limited worts yield less than 10 mg/L [4]. Similarly, in dairy fermentations, Lactobacillus strains cultured in media supplemented with branched-chain amino acids show a 40% increase in 2-methyl-1-butanol production compared to controls [2].

Escherichia coli Systems

Escherichia coli has served as the primary model organism for 2-methyl-1-butanol production research, offering well-characterized genetics and established metabolic engineering tools. The first successful demonstration of 2-methyl-1-butanol production in Escherichia coli was achieved through engineering the threonine biosynthetic pathway [1] [2]. This pioneering work established the foundation for subsequent developments in microbial alcohol production.

The threonine pathway approach in Escherichia coli involves overexpression of key enzymes from the isoleucine biosynthetic pathway, including acetohydroxyacid synthase II from Salmonella typhimurium and threonine deaminase from Corynebacterium glutamicum [1] [2]. These enzyme selections were based on systematic screening of biodiversity to identify optimal catalytic activities for 2-methyl-1-butanol synthesis. The engineered strains achieved production titers of 1.25 grams per liter within 24 hours, with yields reaching 0.17 grams of 2-methyl-1-butanol per gram of glucose consumed [1] [2].

Subsequent advances in Escherichia coli systems have focused on the citramalate pathway, which offers a more direct route to 2-ketobutyrate synthesis. This alternative pathway bypasses the complex threonine biosynthesis route, utilizing only three enzymatic steps to convert pyruvate and acetyl-coenzyme A directly to 2-ketobutyrate [3] [4]. The citramalate pathway demonstrates superior thermodynamic favorability and avoids the feedback inhibition associated with threonine overproduction [3] [4].

Recent developments in Escherichia coli systems have incorporated advanced fermentation regulatory elements to create self-regulated production systems. These systems utilize native fermentation control mechanisms to automatically drive 2-methyl-1-butanol biosynthetic genes in response to anaerobic conditions, eliminating the need for external inducers [5]. The engineered strains demonstrate stable production under oxygen-limiting conditions, reaching titers of 10 grams per liter with yields of 0.25 grams per gram of glucose [5].

Corynebacterium glutamicum Strategies

Corynebacterium glutamicum represents a particularly promising platform for 2-methyl-1-butanol production due to its inherent tolerance to alcohol toxicity and robust industrial application history [6] [7]. The organism exhibits superior alcohol tolerance compared to Escherichia coli, making it suitable for high-titer production processes that would otherwise be limited by product inhibition [7].

The engineering approach in Corynebacterium glutamicum primarily focuses on the Ehrlich pathway, which converts 2-keto-3-methylvalerate to 2-methyl-1-butanol through decarboxylation and reduction steps [6] [8]. The pathway construction involves reducing the activity of branched-chain amino acid transaminase through start codon exchange in the ilvE gene, enabling accumulation of up to 3.67 grams per liter of the precursor 2-keto-3-methylvalerate [6] [8].

The optimization of Corynebacterium glutamicum systems involves systematic evaluation of enzyme combinations for 2-keto acid decarboxylases and alcohol dehydrogenases. Nine different strains expressing various gene combinations were constructed and characterized, with the best performers achieving 0.37 grams per liter of 2-methyl-1-butanol and 2.76 grams per liter of 3-methyl-1-butanol within 48 hours under oxygen deprivation conditions [6] [8].

Advanced Corynebacterium glutamicum systems incorporate genetic knockout strategies to redirect carbon flux toward alcohol production. The disruption of the ppc gene encoding phosphoenolpyruvate carboxylase, combined with the use of nicotinamide adenine dinucleotide-specific mutant acetohydroxyacid isomeroreductase, results in cumulative yield improvements of 56.5 percent [9]. These modifications enable the strains to achieve exceptional productivity levels exceeding 343 millimolar concentrations under oxygen-deprived conditions [9].

Cyanobacterial Production Approaches

Cyanobacterial systems offer the unique advantage of direct carbon dioxide fixation for 2-methyl-1-butanol production, eliminating the need for sugar-based feedstocks [10] [11]. Synechococcus elongatus PCC7942 has been successfully engineered to produce 2-methyl-1-butanol directly from atmospheric carbon dioxide through photosynthetic processes [10].

The cyanobacterial approach involves introducing the isoleucine biosynthetic pathway coupled with ketoacid decarboxylase and alcohol dehydrogenase activities [10]. The engineered strains achieve production rates averaging 20 milligrams per liter per day, demonstrating the feasibility of photoautotrophic alcohol synthesis [10]. The native acetohydroxyacid synthase in Synechococcus elongatus PCC7942 exhibits favorable kinetic properties for 2-keto-3-methylvalerate synthesis, with a maximum velocity of 1.21 units per milligram and a Michaelis constant of 1.9 millimolar [10].

Recent advances in cyanobacterial systems focus on metabolic coupling strategies that enhance precursor availability through nicotinamide adenine dinucleotide hydride-dependent nitrate assimilation [11] [12]. The replacement of native ferredoxin-dependent nitrite reductase with heterologous nicotinamide adenine dinucleotide hydride-dependent enzymes creates a metabolic pull that promotes nicotinamide adenine dinucleotide hydride-generating reactions upstream of the production pathway [11] [12]. This approach significantly improves photosynthetic production of both isobutanol and 2-methyl-1-butanol in engineered Synechococcus sp. PCC 7002 strains [11] [12].

Yeast-Based Production Systems

Yeast systems, particularly Yarrowia lipolytica, offer distinct advantages for 2-methyl-1-butanol production due to their ability to utilize diverse carbon sources and their established industrial applications [13]. The oleaginous nature of Yarrowia lipolytica makes it particularly attractive for bioconversion of lipid-rich feedstocks to value-added chemicals [13].

The engineering of Yarrowia lipolytica involves both heterologous coenzyme A-dependent pathways and endogenous pathway enhancement [13]. The heterologous approach utilizes ETR1 and EutE genes to complement a partially native biosynthetic pathway, achieving initial production titers of 65 micrograms per liter [13]. Through multiple gene overexpression strategies, including additional copies of pathway enzymes, titers can be increased to 92 micrograms per liter [13].

The endogenous pathway approach in Yarrowia lipolytica focuses on identifying and overexpressing native enzymes involved in 2-methyl-1-butanol synthesis [13]. This strategy has proven more effective, achieving the highest reported titer of 123 milligrams per liter through pathway gene overexpression [13]. The success of the endogenous route demonstrates the presence of naturally occurring biosynthetic capabilities that can be enhanced through metabolic engineering.

Cofactor engineering represents a crucial aspect of yeast system optimization, with endogenous overexpression of glyceraldehyde-3-phosphate dehydrogenase and malate dehydrogenase leading to titer improvements of 121 and 110 micrograms per liter, respectively [13]. These modifications address the cofactor imbalances that often limit alcohol production in yeast systems.

Pathway Optimization Strategies

Threonine Pathway Enhancement

The threonine pathway represents the most extensively studied route for 2-methyl-1-butanol production, requiring comprehensive optimization to achieve commercial viability [1] [2]. The pathway involves six enzymatic steps converting oxaloacetate to threonine, followed by deamination to 2-ketobutyrate and subsequent processing to 2-methyl-1-butanol [1] [2].

Critical enhancement strategies focus on overexpression of the threonine biosynthetic operon without native transcriptional regulation [1] [2]. The removal of transcriptional attenuation mechanisms allows for sustained high-level expression of thrABC genes, resulting in doubled 2-methyl-1-butanol production from 5.5 to 11 millimolar concentrations [1] [2]. This modification simultaneously reduces isobutanol formation by redirecting carbon flux away from pyruvate toward 2-ketobutyrate synthesis [1] [2].

The selection of optimal enzyme variants represents another crucial enhancement strategy. Systematic screening of acetohydroxyacid synthase enzymes identified the AHAS II variant from Salmonella typhimurium as providing superior performance for 2-methyl-1-butanol production compared to native Escherichia coli enzymes [1] [2]. Similarly, threonine deaminase from Corynebacterium glutamicum demonstrates enhanced activity for 2-ketobutyrate formation [1] [2].

Precursor balancing strategies involve knockout of competing pathways upstream of threonine production [1] [2]. The deletion of metA and tdh genes increases threonine availability by eliminating alternative carbon sinks, resulting in improved 2-methyl-1-butanol yields [1] [2]. These modifications address the central challenge of precursor availability in the threonine pathway approach.

Citramalate Pathway Integration

The citramalate pathway offers significant advantages over the threonine route due to its simplified enzymatic requirements and absence of feedback inhibition [3] [4]. The pathway directly converts pyruvate and acetyl-coenzyme A to 2-ketobutyrate through citramalate synthase, followed by LeuCD and LeuB-mediated reactions parallel to leucine biosynthesis [3] [4].

Integration strategies focus on directed evolution of citramalate synthase from Methanococcus jannaschii to enhance catalytic activity and remove feedback inhibition [4] [14]. The evolved enzyme variants demonstrate improved specific activity across broad temperature ranges and insensitivity to isoleucine inhibition [4] [14]. These modifications enable 9-fold and 22-fold higher production levels of 1-propanol and 1-butanol, respectively, compared to wild-type enzyme expression [4] [14].

The citramalate pathway integration requires careful consideration of enzymatic compatibility and cofactor requirements [3]. The pathway generates net nicotinamide adenine dinucleotide hydride production, effectively channeling carbon flux toward alcohol biosynthesis without additional cofactor demands [3]. This thermodynamic advantage makes the citramalate pathway particularly attractive for high-yield production systems.

Recent advances in citramalate pathway integration utilize synthetic consortium approaches to distribute metabolic burden across multiple strains [3]. The consortium strategy involves specialized strains for citramalate synthesis and alcohol production, enabling more efficient resource utilization and improved overall productivity [3].

Ehrlich Pathway Modifications

The Ehrlich pathway provides a direct route for 2-methyl-1-butanol synthesis from amino acid precursors through deamination, decarboxylation, and reduction steps [6] [15]. The pathway modifications focus on optimizing each enzymatic step to maximize alcohol production while minimizing byproduct formation [6] [15].

Transaminase optimization represents a critical modification strategy, with systematic evaluation of different aminotransferase enzymes for enhanced 2-methyl-1-butanol production [15]. The branched-chain amino acid aminotransferases Twt1p and Twt2p demonstrate distinct expression patterns and substrate specificities that can be leveraged for pathway optimization [15]. The mitochondrial isozyme Twt1p shows high expression during exponential growth, while the cytosolic isozyme Twt2p exhibits opposite expression patterns [15].

Decarboxylase engineering focuses on enhancing the activity of 2-keto acid decarboxylases toward specific substrates [6] [16]. The systematic screening of different decarboxylase variants identifies optimal enzyme combinations for 2-methyl-1-butanol production [6]. The engineering approach includes protein modifications to improve substrate specificity and reduce byproduct formation [16].

Alcohol dehydrogenase optimization involves selection of enzymes with favorable kinetic properties for 2-methyl-1-butanol synthesis [6] [16]. The evaluation of different alcohol dehydrogenase variants identifies enzymes with enhanced activity toward branched-chain aldehydes while maintaining specificity for desired products [6] [16]. These modifications result in significant improvements in final product titers and yields.

Nicotinamide Adenine Dinucleotide Hydride-Dependent Nitrate Assimilation Benefits

The integration of nicotinamide adenine dinucleotide hydride-dependent nitrate assimilation represents a novel metabolic engineering strategy that addresses the unique challenges of cyanobacterial alcohol production [11] [12]. This approach creates a metabolic coupling that enhances precursor availability through redox balancing mechanisms [11] [12].

The strategy involves replacing native ferredoxin-dependent nitrite reductase with heterologous nicotinamide adenine dinucleotide hydride-dependent enzymes [11] [12]. This modification creates a large, non-native nicotinamide adenine dinucleotide hydride demand that promotes nicotinamide adenine dinucleotide hydride-generating reactions upstream of alcohol production pathways [11] [12]. The metabolic coupling directs increased flux toward desired products by creating a metabolic pull on precursor synthesis [11] [12].

The implementation utilizes nitrite reductase enzymes from Bacillus subtilis that specifically utilize nicotinamide adenine dinucleotide hydride as reducing cofactor [11] [12]. The heterologous enzyme maintains oxygen tolerance, a necessary characteristic for functional expression in cyanobacterial systems [11] [12]. The modification results in significant improvements in both isobutanol and 2-methyl-1-butanol production compared to wild-type backgrounds [11] [12].

The benefits of this approach extend beyond direct cofactor balancing to include enhanced metabolic flux distribution [11] [12]. The strategy addresses the distinctive photoautotrophic metabolism of cyanobacteria, which often limits the effectiveness of traditional metabolic engineering approaches [11] [12]. The results demonstrate the importance of considering organism-specific metabolic characteristics in pathway design and optimization.

Yield Improvement Techniques

Genetic Knockout Strategies

Genetic knockout strategies represent fundamental approaches for redirecting metabolic flux toward 2-methyl-1-butanol production by eliminating competing pathways [1] [2] [17]. The systematic removal of alternative carbon sinks increases precursor availability and reduces byproduct formation, resulting in improved yields and product specificity [1] [2] [17].

The primary knockout targets include genes involved in alternative alcohol and acid production pathways [1] [2]. The deletion of metA and tdh genes upstream of threonine production increases threonine availability for 2-methyl-1-butanol synthesis [1] [2]. These modifications address the competition for common precursors and redirect carbon flux toward desired products [1] [2].

Advanced knockout strategies utilize computational approaches to identify optimal gene deletion combinations [17]. The RobustKnock methodology predicts gene deletion strategies that guarantee minimal production rates by accounting for competing pathways in metabolic networks [17]. This approach provides more robust predictions compared to traditional optimization methods that may overestimate production capabilities [17].

The systematic evaluation of knockout effects involves analysis of metabolic flux distributions and yield calculations [17]. The approach identifies reactions that should be removed to make product formation an obligatory byproduct of cellular growth, ensuring sustained production rates [17]. The methodology has been successfully applied to various chemical production systems, demonstrating its broad applicability for yield improvement [17].

Promoter and Transcriptional Regulation

Promoter engineering and transcriptional regulation represent crucial strategies for optimizing gene expression levels in 2-methyl-1-butanol production systems [18] [19]. The selection of appropriate promoters and regulatory elements enables fine-tuning of pathway enzyme activities to achieve optimal flux distribution [18] [19].

Strong constitutive promoters provide sustained high-level expression of pathway genes, while inducible systems offer temporal control over production phases [18] [19]. The choice between these systems depends on the specific requirements of the production process and the desired balance between growth and product formation [18] [19]. Constitutive systems favor maximum production rates, while inducible systems enable separation of growth and production phases [18] [19].

Optogenetic regulation represents an emerging approach for dynamic control of metabolic pathways [19]. Light-controlled transcription systems enable real-time adjustment of gene expression levels in response to changing conditions [19]. The application of optogenetic control to isobutanol production in Saccharomyces cerevisiae demonstrates the potential for similar applications in 2-methyl-1-butanol systems [19].

Transcription factor-based biosensors provide additional opportunities for dynamic regulation and screening [18]. These systems enable product-dependent growth selection, allowing for the identification of high-producing strains through competitive growth advantages [18]. The approach has been successfully demonstrated for 1-butanol production and shows promise for extension to 2-methyl-1-butanol systems [18].

Enzyme Engineering Approaches

Enzyme engineering represents a sophisticated approach for optimizing individual enzymatic steps in 2-methyl-1-butanol production pathways [4] [14] [16]. The systematic modification of enzyme properties enables enhanced activity, specificity, and stability under production conditions [4] [14] [16].

Directed evolution techniques have been successfully applied to citramalate synthase from Methanococcus jannaschii, resulting in enhanced specific activity and removal of feedback inhibition [4] [14]. The evolved enzyme variants demonstrate improved performance across wide temperature ranges and insensitivity to product inhibition [4] [14]. These modifications enable significant improvements in pathway flux and final product titers [4] [14].

Rational design approaches focus on modifying specific amino acid residues to enhance enzyme properties [16]. The engineering of coenzyme A-dependent aldehyde dehydrogenases through targeted mutations improves substrate specificity and reduces byproduct formation [16]. The T428A mutation in particular enhances accommodation of branched-chain substrates while maintaining catalytic efficiency [16].

Enzyme compartmentalization strategies involve targeting pathway enzymes to specific cellular compartments to improve local substrate concentrations [20]. The mitochondrial localization of Ehrlich pathway enzymes increases isobutanol production by 260 percent compared to cytoplasmic expression [20]. This approach demonstrates the importance of spatial organization in metabolic pathway optimization [20].

Fermentation Process Development

Aerobic vs. Oxygen-Deprived Cultivation

The choice between aerobic and oxygen-deprived cultivation conditions significantly impacts 2-methyl-1-butanol production efficiency and product selectivity [21] [9] [22]. Oxygen availability affects cellular metabolism, enzyme activity, and product formation patterns, requiring careful optimization for each production system [21] [9] [22].

Oxygen-deprived cultivation generally favors alcohol production by promoting reductive metabolic pathways and reducing oxidative byproduct formation [21] [9] [22]. Corynebacterium glutamicum demonstrates exceptional productivity under oxygen deprivation, achieving titers of 343 millimolar (3.2 percent by volume) compared to significantly lower production under aerobic conditions [9]. The oxygen limitation strategy enables high-titer production that exceeds the 2.5 percent by volume limit where cell growth becomes severely inhibited [9].

The optimization of oxygen-deprived cultivation involves careful control of residual oxygen levels to maintain cellular viability while promoting alcohol production [21] [9]. The transition from aerobic to anaerobic conditions requires gradual reduction of oxygen supply to allow cellular adaptation [21] [9]. The timing of oxygen limitation relative to cell growth phases affects both production rates and final titers [21] [9].

Advanced cultivation strategies utilize continuous oxygen monitoring and control systems to maintain optimal conditions throughout the fermentation process [21] [23]. The respiratory quotient provides valuable information about metabolic activity and can be used to optimize oxygen supply for alcohol production [23]. The approach enables real-time adjustment of cultivation conditions based on cellular metabolic state [23].

Feeding Strategies

Feeding strategies play a crucial role in maintaining optimal nutrient availability while preventing substrate inhibition and metabolic overflow [21] [24]. The implementation of fed-batch cultivation techniques enables sustained production rates and higher final titers compared to batch cultivation [21] [24].

The development of feeding strategies requires consideration of carbon catabolite repression and sequential substrate utilization patterns [24]. The strategic selection of initial carbon sources affects the ability to achieve simultaneous utilization of mixed substrates [24]. Starting with xylose as the initial carbon source enables co-utilization of glucose and xylose mixtures, while glucose-first strategies often result in sequential utilization [24].

Optimal feeding strategies balance nutrient availability with metabolic capacity to maintain high production rates [21] [24]. The factor combination design approach identifies optimal combinations of pH, inducer concentration, temperature, and fermentation time [21]. The systematic optimization achieved production levels of 4.87 grams per liter for 2-methyl-1-butanol under optimal conditions [21].

Advanced feeding strategies incorporate real-time monitoring of metabolic activity to adjust nutrient supply based on cellular demands [21] [24]. The integration of respiratory quotient monitoring with feeding control enables dynamic optimization of cultivation conditions [23]. This approach maximizes nutrient utilization efficiency while maintaining optimal conditions for alcohol production [23].

Scale-up Considerations

Scale-up considerations for 2-methyl-1-butanol production involve multiple technical and economic factors that affect commercial viability [25] [26]. The transition from laboratory-scale to industrial-scale production requires careful attention to mass transfer, heat management, and process economics [25] [26].

Mass transfer limitations become increasingly important at larger scales, particularly for oxygen-limited fermentation processes [25] [26]. The maintenance of optimal oxygen levels throughout large-scale bioreactors requires sophisticated aeration and agitation systems [25] [26]. The scale-up process must account for differences in mixing patterns and oxygen transfer rates compared to laboratory conditions [25] [26].

Heat management represents a critical challenge in large-scale alcohol production due to the exothermic nature of fermentation reactions [25] [26]. The removal of metabolic heat while maintaining optimal temperature conditions requires efficient heat exchange systems [25] [26]. The design considerations include heat exchanger sizing, cooling water requirements, and temperature control strategies [25] [26].

Process economics considerations include capital investment requirements, operating costs, and product recovery expenses [25] [26]. The economic evaluation of butanol production processes indicates that productivity improvements and yield optimization are essential for commercial viability [25] [26]. The integration of novel recovery technologies, such as gas stripping and pervaporation, can significantly improve process economics [25] [26].

Physical Description

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Clear colourless liquid; cooked roasted aroma with fruity or alcoholic undertones

Color/Form

XLogP3

Boiling Point

128 °C @ 760 MM HG

128 °C

Flash Point

50 °C o.c.

Vapor Density

Relative vapor density (air = 1): 3

Density

Relative density (water = 1): 0.8

0.815-0.820

LogP

log Kow= 1.29 (measured)

1.3/1.4

Melting Point

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.13 mm Hg at 25 °C

Vapor pressure, kPa at 25 °C: 0.42

Pictograms

Flammable;Corrosive;Irritant

Other CAS

34713-94-5

1565-80-6

Associated Chemicals

1-Butanol, 2-methyl (l);1565-80-6

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty alcohols [FA05]

Methods of Manufacturing

REACTION OF N-BUTENES WITH CARBON MONOXIDE & HYDROGEN IN THE PRESENCE OF COBALT HYDROCARBONYL (OXO PROCESS) FOLLOWED BY HYDROGENATION OF THE RESULTING C5 ALDEHYDES TO A MIXT OF AMYL ALCOHOLS WHICH CAN BE SEPARATED BY DISTILLATION

General Manufacturing Information

Mining (except oil and gas) and support activities

Oil and gas drilling, extraction, and support activities

Paint and coating manufacturing

Petroleum lubricating oil and grease manufacturing

1-Butanol, 2-methyl-: ACTIVE

SYNTHETIC PRODUCT IS RACEMIC MIXTURE OF BOTH DEXTRO- & LEVOROTATORY CMPD &, THEREFORE, NOT OPTICALLY ACTIVE.

Analytic Laboratory Methods

Dates

Effects of Pheromone Dose and Conspecific Density on the Use of Aggregation-Sex Pheromones by the Longhorn Beetle Phymatodes grandis and Sympatric Species (Coleoptera: Cerambycidae)

R Maxwell Collignon, Jonathan A Cale, J Steven McElfresh, Jocelyn G MillarPMID: 30706280 DOI: 10.1007/s10886-019-01047-7

Abstract

Many species of longhorn beetles (Coleoptera: Cerambycidae) utilize male-produced aggregation-sex pheromones that attract both sexes. However, the reasons why and the details of how this type of pheromone is used by cerambycids and other coleopteran species that utilize analogous male-produced pheromones remain unclear. Thus, our goals were to test the hypotheses that 1) cerambycids respond to pheromones in a dose-dependent (= release rate-dependent) manner and 2) pheromone emission is density-dependent. If true, these characteristics of pheromone use could suggest that cerambycids utilize an optimal density strategy to limit competition for scarce and ephemeral hosts, i.e., the stressed or dying trees that typically constitute their larval hosts. Attraction of beetles to a range of release rates of two common pheromone components - 2-methylbutanol and 3-hydroxyhexan-2-one - was tested in field trials. Responses, as measured by the number of beetles caught in pheromone-baited traps, increased with release rates for five endemic species, even at the highest rates tested (~1450 μg/h for 2-methylbutanol and ~720 μg/h for 3-hydroxyhexan-2-one). The effect of density of conspecific males on per capita pheromone production was tested by collecting the volatiles produced by individuals, pairs, or groups of three or four male Phymatodes grandis Casey. Frequency of pheromone production was significantly different among the treatment densities, and emission rates of the pheromone (R)-2-methylbutanol decreased with increasing density. These results are discussed in the context of a possible optimal density strategy used by cerambycids, and more broadly, in relation to the use of male-produced aggregation-sex pheromones by other coleopterans. In addition, we report the identification of the pheromones of four of our five test species, specifically, Phymatodes obliquus Casey, Brothylus conspersus LeConte, Brothylus gemmulatus LeConte, and Xylotrechus albonotatus Casey.Identification of the Aggregation-sex Pheromone of the Cerambycid Beetle Phymatodes pusillus ssp. pusillus and Evidence of a Synergistic Effect from a Heterospecific Pheromone Component

Mikael A Molander, Mattias C LarssonPMID: 30151708 DOI: 10.1007/s10886-018-1008-3

Abstract

The longhorn beetle Phymatodes (Poecilium) pusillus ssp. pusillus is a rare, elusive species that is included on Red Lists of threatened species. Previously, 1-hexanol and 1-butanol were reported as putative components of the aggregation-sex pheromone of this species, but behavioral assays to confirm this have not been performed. In this study, we undertook a comprehensive examination of P. p. pusillus to verify the presence of a pheromone. Adult beetles were reared from colonized wood and used for headspace sampling. Analyses by gas chromatography-mass spectrometry revealed that two compounds were present in large quantities in the extracts of males, but absent in extracts from females. Male and female antennae showed repeatable responses to the two compounds in electrophysiological recordings. Using synthetic standards, we were able to identify the compounds as 1-hexanol and 2-methyl-1-butanol. A field bioassay demonstrated that the two compounds were unattractive when applied singly, but elicited significant attraction of female and male beetles when applied in blends of different ratios. We also found that the species exhibited significant attraction to a blend of 3-hydroxy-2-hexanone and 2-methyl-1-butanol, which is the aggregation-sex pheromone of at least two closely related and sympatric species. The presence of the heterospecific component 3-hydroxy-2-hexanone synergized a response to 2-methyl-1-butanol. The pheromone of these species may function as a host cue for P. p. pusillus as the three species have similar phenology and substrate demands. The aggregation-sex pheromone of P. p. pusillus can be used for population monitoring and as a tool to study the general ecology and conservation requirements of this rare species.Lack of effects of a "sobering" product, "Eezup!", on the blood ethanol and congener alcohol concentration

Cora Wunder, Sarah Hain, Sarah C Koelzer, Alexander Paulke, Marcel A Verhoff, Stefan W ToennesPMID: 28710938 DOI: 10.1016/j.forsciint.2017.06.024

Abstract

The lifestyle product 'Eezup!' appeared on the German market and promised to normalize energy metabolism. Among vitamins (B, B

, B

, C, E and zinc), rice protein and fructose the addition of alcohol dehydrogenase and catalase enzymes is a novel approach. The product was advertised as capable of boosting the rate of alcohol elimination.

Seventeen subjects (11 men, 6 women, 19-58 years old), participated in a two-way crossover drinking study. Unfiltered wheat beer (4.4g% alcohol content) was drank within one hour to reach blood alcohol concentrations of 1‰ (1g/kg whole blood). On one day "Eezup!" was taken according to the manufacturer's instructions before and after drinking which was substituted for a placebo on the second test day. Blood samples were taken during 9h and ethanol and congener alcohols were determined. A comparison of C

, t

, area under the curve (AUC) for ethanol and congener alcohols, and the hourly elimination rate of ethanol (β

) was performed to investigate an effect of Eezup!.

Ethanol concentrations (Cmax) were in the range of 0,63-1,00‰ (median 0,85‰) and 0.62-1.22‰ (median 0.84‰) in the placebo and "Eezup!" condition, respectively, and not statistically different. Also t

(1-2.5h) and AUCs did not differ. The ethanol elimination rates were 0.16‰/h (0.14-0.19‰/h) and 0.17‰/h (0.14-0.22 ‰/h) in the placebo and "Eezup!" condition without significant difference. The pharmacokinetic parameters of the congener alcohols (1-propanol, isobutanol, 3-methyl-1-butanol, 2-methyl-1-butanol) as well as of methanol did also not differ.

The results of the present study failed to show any effect of the sobering product "Eezup!" on the amount of ethanol and congener alcohols absorbed (C

, t

AUC) and on the ethanol elimination rate (β

).

Identification of Volatile Compounds and Selection of Discriminant Markers for Elephant Dung Coffee Using Static Headspace Gas Chromatography-Mass Spectrometry and Chemometrics

Poowadol Thammarat, Chadin Kulsing, Kanet Wongravee, Natchanun Leepipatpiboon, Thumnoon NhujakPMID: 30065213 DOI: 10.3390/molecules23081910

Abstract

Elephant dung coffee (Black Ivory Coffee) is a unique Thai coffee produced from Arabica coffee cherries consumed by Asian elephants and collected from their feces. In this work, elephant dung coffee and controls were analyzed using static headspace gas chromatography hyphenated with mass spectrometry (SHS GC-MS), and chemometric approaches were applied for multivariate analysis and the selection of marker compounds that are characteristic of the coffee. Seventy-eight volatile compounds belonging to 13 chemical classes were tentatively identified, including six alcohols, five aldehydes, one carboxylic acid, three esters, 17 furans, one furanone, 13 ketones, two oxazoles, four phenolic compounds, 14 pyrazines, one pyridine, eight pyrroles and three sulfur-containing compounds. Moreover, four potential discriminant markers of elephant dung coffee, including 3-methyl-1-butanol, 2-methyl-1-butanol, 2-furfurylfuran and 3-penten-2-one were established. The proposed method may be useful for elephant dung coffee authentication and quality control.Quorum sensing activity in Ophiostoma ulmi: effects of fusel oils and branched chain amino acids on yeast-mycelial dimorphism

A Berrocal, J Navarrete, C Oviedo, K W NickersonPMID: 22519968 DOI: 10.1111/j.1365-2672.2012.05317.x

Abstract

For Ophiostoma (Ceratocystis) ulmi, the ability to undergo morphological change is a crucial factor for its virulence. To gain an understanding of quorum-sensing activity in O. ulmi as it relates to yeast-mycelium dimorphism control, this study examines the effects of branched-chain amino acids as well as their fusel alcohols and fusel acids as quorum sensing molecules.In a defined medium containing glucose, proline and salts, O. ulmi grew as yeasts when the culture was inoculated with a high density of spores (2 × 10(7) CFU ml(-1) ) and as mycelia when inoculated with a low spore density (4 × 10(5) CFU ml(-1) ). The cultures displaying yeast morphology secreted a quorum-sensing factor that shifted the morphology from mycelia to yeast. This quorum-sensing molecule was lipophilic and extractable by organic solvents from the spent medium. Using GC/MS analysis, it was determined that the major compound in the extract was 2-methyl-1-butanol. A similar effect was observed when the branched-chain amino acids (fusel alcohol precursors) were used as the nitrogen source. E, E-farnesol had no effect on the morphology of O. ulmi.

Addition of the branched-chain amino acids or one of the compounds detected in the spent medium, 2-methyl-1-butanol or 4-hydroxyphenylacetic acid, or methylvaleric acid, decreased germ tube formation by more than 50%, thus demonstrating a quorum sensing molecule behaviour in O. ulmi cultures.

This study presents advances in the investigation of dimorphism in O. ulmi, complementing the existing scientific basis, for studying, understanding and controlling this phenomenon.

Caenorhabditis elegans susceptibility to Daldinia cf. concentrica bioactive volatiles is coupled with expression activation of the stress-response transcription factor daf-16, a part of distinct nematicidal action

Payal Sanadhya, Patricia Bucki, Orna Liarzi, David Ezra, Abraham Gamliel, Sigal Braun MiyaraPMID: 29723292 DOI: 10.1371/journal.pone.0196870

Abstract

The bionematicidal effect of a synthetic volatile mixture (SVM) of four volatile organic compounds (VOCs) emitted by the endophytic fungus Daldinia cf. concentrica against the devastating plant-parasitic root-knot nematode Meloidogyne javanica has been recently demonstrated in both in vitro and greenhouse experiments. However, the mode of action governing the observed irreversible paralysis of J2 larvae upon exposure to SVM is unknown. To unravel the mechanism underlying the anthelmintic and nematicidal activities, we used the tractable model worm Caenorhabditis elegans. C. elegans was also susceptible to both the fungal VOCs and SVM. Among compounds comprising SVM, 3-methyl-1-butanol, (±)-2-methyl-1-butanol, and 4-heptanone showed significant nematicidal activity toward L1, L4 and young adult stages. Egg hatching was only negatively affected by 4-heptanone. To determine the mechanism underlying this activity, we examined the response of C. elegans mutants for glutamate-gated chloride channel and acetylcholine transporter, targets of the nematicidal drugs ivermectin and aldicarb, respectively, to 4-heptanone and SVM. These aldicarb- and ivermectin-resistant mutants retained susceptibility upon exposure to 4-heptanone and SVM. Next, we used C. elegans TJ356 strain zIs356 (daf-16::GFP+rol-6), LD1 ldIs7 [skn-1B/C::GFP + pRF4(rol-6(su1006))], LD1171 ldIs3 [gcs-1p::gfp; rol-6(su1006))], CL2166 dvIs19 (gst-4p::GFP) and CF1553 muIs84 (sod-3p::GFP+rol-6), which have mutations in genes regulating multiple stress responses. Following exposure of L4 larvae to 4-heptanone or SVM, there was clear nuclear translocation of DAF-16::GFP, and SKN-1::GFP indicating that their susceptibility involves DAF-16 and SKN1 regulation. Application of 4-heptanone, but not SVM, induced increased expression of, gcs-1::GFP and gst-4::GFP compared to controls. In contrast, application of 4-heptanone or SVM to the sod-3::GFP line elicited a significant decline in overall fluorescence intensity compared to controls, indicating SOD-3 downregulation and therefore overall reduction in cellular redox machinery. Our data indicate that the mode of action of SVM and 4-heptanone from D. cf. concentrica differs from that of currently available nematicides, potentially offering new solutions for nematode management.Identification of chemical markers for the sensory shelf-life of saveloy

E S Holm, A Schäfer, T Skov, A G Koch, M A PetersenPMID: 21856089 DOI: 10.1016/j.meatsci.2011.07.017

Abstract

The aroma composition, the microbial composition and the sensory profile were measured in sliced saveloy samples packed in modified atmosphere (MA). The main objective was to identify aroma compounds with potential as chemical markers to identify the sensory changes of saveloy. The 60 aroma compounds isolated from the saveloy samples by dynamic headspace extraction and measured by Gas Chromatography Mass Spectrometry (GC-MS) were used to model the sensory attributes sour&old odour and meaty odour using partial least squares regression (PLS). 2- and 3-methylbutanal, 2- and 3-methylbutanol, acetoin and diacetyl were found to have the highest impact on both sour&old odour and meaty odour of the samples. The results show that these four aroma compounds have high potential as chemical markers for the sensory shelf-life of sliced and MA-packed saveloy.Compartmentalization of metabolic pathways in yeast mitochondria improves the production of branched-chain alcohols

José L Avalos, Gerald R Fink, Gregory StephanopoulosPMID: 23417095 DOI: 10.1038/nbt.2509

Abstract

Efforts to improve the production of a compound of interest in Saccharomyces cerevisiae have mainly involved engineering or overexpression of cytoplasmic enzymes. We show that targeting metabolic pathways to mitochondria can increase production compared with overexpression of the enzymes involved in the same pathways in the cytoplasm. Compartmentalization of the Ehrlich pathway into mitochondria increased isobutanol production by 260%, whereas overexpression of the same pathway in the cytoplasm only improved yields by 10%, compared with a strain overproducing enzymes involved in only the first three steps of the biosynthetic pathway. Subcellular fractionation of engineered strains revealed that targeting the enzymes of the Ehrlich pathway to the mitochondria achieves greater local enzyme concentrations. Other benefits of compartmentalization may include increased availability of intermediates, removing the need to transport intermediates out of the mitochondrion and reducing the loss of intermediates to competing pathways.Optogenetic regulation of engineered cellular metabolism for microbial chemical production

Evan M Zhao, Yanfei Zhang, Justin Mehl, Helen Park, Makoto A Lalwani, Jared E Toettcher, José L AvalosPMID: 29562237 DOI: 10.1038/nature26141

Abstract

The optimization of engineered metabolic pathways requires careful control over the levels and timing of metabolic enzyme expression. Optogenetic tools are ideal for achieving such precise control, as light can be applied and removed instantly without complex media changes. Here we show that light-controlled transcription can be used to enhance the biosynthesis of valuable products in engineered Saccharomyces cerevisiae. We introduce new optogenetic circuits to shift cells from a light-induced growth phase to a darkness-induced production phase, which allows us to control fermentation with only light. Furthermore, optogenetic control of engineered pathways enables a new mode of bioreactor operation using periodic light pulses to tune enzyme expression during the production phase of fermentation to increase yields. Using these advances, we control the mitochondrial isobutanol pathway to produce up to 8.49 ± 0.31 g lof isobutanol and 2.38 ± 0.06 g l

of 2-methyl-1-butanol micro-aerobically from glucose. These results make a compelling case for the application of optogenetics to metabolic engineering for the production of valuable products.

Sequencing and characterizing odorant receptors of the cerambycid beetle Megacyllene caryae

Robert F Mitchell, David T Hughes, Charles W Luetje, Jocelyn G Millar, Flor Soriano-Agatón, Lawrence M Hanks, Hugh M RobertsonPMID: 22504490 DOI: 10.1016/j.ibmb.2012.03.007